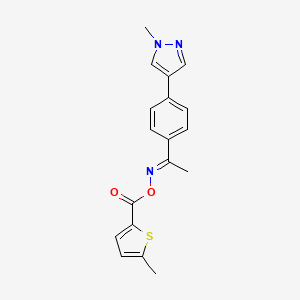
Ppo-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ppo-IN-4 is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown potential as a herbicide for use in various agricultural settings, including wheat, corn, and paddy fields .
Preparation Methods
The synthesis of Ppo-IN-4 involves forming two hydrogen bonds with the amino acid residue arginine-98 and engaging in two π-π stacking interactions with the amino acid residue phenylalanine-392 . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, and adding Tween 80 and distilled water .
Chemical Reactions Analysis
Ppo-IN-4 undergoes several types of chemical reactions, including oxidation and reduction. The enzyme protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is a crucial step in the biosynthesis of chlorophyll and heme . Common reagents used in these reactions include molecular oxygen and various oxidizing agents . The major products formed from these reactions are protoporphyrin IX and singlet oxygen .
Scientific Research Applications
Ppo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of chlorophyll and heme . In biology, it helps in understanding the role of protoporphyrinogen oxidase in various organisms . In medicine, this compound is being explored for its potential use in photodynamic therapy for cancer treatment . In the industry, it is used as a herbicide to control weeds in agricultural fields .
Mechanism of Action
The mechanism of action of Ppo-IN-4 involves the inhibition of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrinogen IX. This accumulation results in the production of singlet oxygen and other reactive oxygen species, causing lipid peroxidation and cell membrane disruption . The molecular targets of this compound include the active sites of protoporphyrinogen oxidase, where it forms hydrogen bonds and π-π stacking interactions with specific amino acid residues .
Comparison with Similar Compounds
Ppo-IN-4 is unique compared to other protoporphyrinogen oxidase inhibitors due to its superior herbicidal activity and selectivity . Similar compounds include pyraflufen-ethyl, which also inhibits protoporphyrinogen oxidase but is less effective than this compound . Other similar compounds are trifludimoxazin and ZINC70338, which have been studied for their selectivity and effectiveness in inhibiting protoporphyrinogen oxidase .
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[(E)-1-[4-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-9-17(24-12)18(22)23-20-13(2)14-5-7-15(8-6-14)16-10-19-21(3)11-16/h4-11H,1-3H3/b20-13+ |
InChI Key |
JIOPEGRZSUQSDP-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=C(C=C2)C3=CN(N=C3)C |
Canonical SMILES |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=C(C=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















